Product packaging for BRD0705(Cat. No.:)

BRD0705

Cat. No.: B2589819
M. Wt: 321.4 g/mol
InChI Key: NCKLQXXBRWCYMA-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of GSK3 as a Regulatory Kinase

Glycogen (B147801) synthase kinase 3 (GSK3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes. wikipedia.org Discovered in 1980 for its role in regulating glycogen synthase, it has since been identified as a key kinase for over 100 different proteins involved in a multitude of pathways. wikipedia.org In mammals, GSK3 exists as two isoforms, GSK3α and GSK3β, which are encoded by two separate but related genes. wikipedia.orgacs.org These isoforms share a high degree of similarity, with 98% identity within their catalytic domains. sigmaaldrich.com

GSK3 is a critical component of numerous signaling pathways, including the Wnt signaling pathway. nih.gov In the canonical Wnt pathway, GSK3, as part of a "destruction complex," phosphorylates β-catenin, targeting it for degradation. nih.govabcam.com Inhibition of GSK3 leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes. abcam.comfrontiersin.org

Beyond the Wnt pathway, GSK3 is involved in a wide array of cellular functions. thermofisher.com It influences glycogen metabolism, cell development, gene transcription, and protein translation. thermofisher.com GSK3 also plays a role in regulating cytoskeletal organization, cell cycle progression, proliferation, and apoptosis. thermofisher.commdpi.com Its activity is modulated by various signals, including those from growth factors, insulin (B600854), and G-protein-coupled receptors. thermofisher.com Unlike many other kinases, GSK3 is typically active in resting cells and is inhibited in response to cellular signals. thermofisher.com

Given its extensive involvement in cellular regulation, dysregulation of GSK3 activity has been implicated in a number of diseases. wikipedia.org These include type 2 diabetes, Alzheimer's disease, inflammatory conditions, and certain types of cancer. wikipedia.orgmdpi.com In Alzheimer's disease, for instance, GSK3 is thought to contribute to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and to promote the production of amyloid-β peptides. wikipedia.orgmdpi.comcsic.es Its role in cancer is complex, as it can act as either a tumor suppressor or promoter depending on the context. mdpi.com

Challenges of Pan-GSK3 Inhibition and Mechanism-Based Toxicities

While the involvement of GSK3 in various diseases makes it an attractive therapeutic target, the development of inhibitors has been challenging. acs.orgfrontiersin.org Several pan-GSK3 inhibitors, which target both the α and β isoforms, have entered clinical trials but have had limited success due to a lack of efficacy and significant safety concerns. acs.orgnih.gov

A primary concern with pan-GSK3 inhibition is the resulting stabilization of β-catenin. acs.orgresearchgate.net Since mutations and overexpression of β-catenin are associated with various cancers, there is a risk that pan-GSK3 inhibitors could promote neoplastic growth. researchgate.netnih.gov This mechanism-based toxicity has been a significant hurdle in the clinical translation of this class of drugs, particularly for cancer therapies. nih.govresearchgate.net

Rationale for Paralog-Selective GSK3 Inhibition

To circumvent the toxicities associated with pan-GSK3 inhibition, researchers have pursued the development of inhibitors that are selective for either the GSK3α or GSK3β isoform. acs.orgresearchgate.net Studies have shown that the selective genetic knockdown of either GSK3α or GSK3β individually does not lead to the same increase in β-catenin levels as pan-inhibition. acs.orgnih.gov This suggests that paralog-selective inhibitors could offer a safer therapeutic window. acs.org

Achieving paralog selectivity is a significant challenge due to the high degree of homology in the ATP-binding sites of GSK3α and GSK3β. researchgate.netaacrjournals.org The catalytic domains of the two isoforms are 98% identical. ashpublications.org A key difference lies in a single amino acid "switch" within the hinge region of the ATP-binding domain: an aspartate (Asp) in GSK3β corresponds to a glutamate (B1630785) (Glu) in GSK3α. researchgate.netaacrjournals.org Exploiting this subtle difference has been a key strategy in the rational design of paralog-selective inhibitors. researchgate.netashpublications.org

BRD0705: A GSK3α-Selective Inhibitor

Through rational drug design focused on the Asp-Glu "switch," the chemical compound this compound was identified as a selective inhibitor of GSK3α. researchgate.netashpublications.org

Biochemical Profile of this compound

This compound demonstrates a notable selectivity for GSK3α over its GSK3β paralog.

TargetIC50Selectivity
GSK3α 45 nM ashpublications.org / 66 nM selleckchem.commedchemexpress.com~8-fold vs. GSK3β ashpublications.org
GSK3β 350 nM ashpublications.org / 515 nM selleckchem.commedchemexpress.com

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

Cellular Effects of this compound

In cellular studies, this compound has been shown to selectively inhibit GSK3α activity without causing the stabilization of β-catenin, a key concern with pan-GSK3 inhibitors. nih.govresearchgate.net

Phosphorylation: Treatment with this compound leads to a dose- and time-dependent decrease in the phosphorylation of GSK3α at tyrosine 279, without affecting the phosphorylation of GSK3β at tyrosine 216. nih.govashpublications.org

β-catenin: No increase in β-catenin protein levels or its nuclear localization has been observed following treatment with this compound. nih.govashpublications.org

Cell Differentiation: In acute myeloid leukemia (AML) cell lines and primary samples, this compound has been shown to induce morphological and surface marker changes consistent with myeloid differentiation. aacrjournals.orgashpublications.org

Cell Cycle: The compound has also been observed to induce a G2/M cell cycle arrest in AML cells. ashpublications.org

Stem Cell Self-Renewal: this compound has been found to support the self-renewal of various stem cell types, including embryonic and neural stem cells, in a manner independent of β-catenin signaling. nih.govbiorxiv.org

Research Findings with this compound

Research utilizing this compound has provided valuable insights into the distinct roles of the GSK3 paralogs.

Acute Myeloid Leukemia (AML): Genetic studies identified GSK3α as a therapeutic target in AML. nih.gov The use of this compound has demonstrated that selective inhibition of GSK3α can induce differentiation and impair colony formation in AML cells without the unwanted effect of β-catenin stabilization. nih.govresearchgate.net In animal models of AML, this compound was shown to impair leukemia initiation and prolong survival. nih.govresearchgate.net

Fragile X Syndrome: In a mouse model of Fragile X syndrome, selective inhibition of GSK3α with a compound related to this compound corrected aberrant protein synthesis and certain behavioral deficits. nih.gov This effect was not observed with a selective GSK3β inhibitor. nih.gov

These findings underscore the potential of paralog-selective GSK3α inhibition as a therapeutic strategy, and highlight this compound as a critical tool for dissecting the specific functions of GSK3α.

Exploiting the Asp-Glu "Switch" for Design

The breakthrough in designing paralog-selective GSK3 inhibitors came from exploiting a subtle but critical difference within the highly homologous ATP-binding domain. aacrjournals.orgnih.gov This key difference is a single amino acid variation in the hinge region that connects the N- and C-lobes of the kinase. GSK3β possesses an aspartic acid (Asp) at position 133, while GSK3α has a glutamic acid (Glu) at the corresponding position, 196. acs.orgnih.gov This Asp-Glu "switch" is one of only two amino acid differences within the ATP-binding site between the two isoforms. ashpublications.org

This single amino acid substitution, though seemingly minor, alters the local environment of the binding pocket. nih.gov The side chain of Asp133 in GSK3β establishes a distinct network of hydrogen bonds at the back of the kinase hinge, which in turn governs the shape and size of an adjacent "selectivity pocket". acs.orgnih.gov Through rational, structure-based design, researchers have leveraged this structural nuance to develop inhibitors that can preferentially bind to one isoform over the other. ashpublications.orgresearchgate.net

The chemical compound This compound is a first-in-class inhibitor developed specifically to be selective for GSK3α. nih.govaxonmedchem.com By targeting the unique features conferred by the Glu196 residue, this compound achieves significant selectivity. acs.org In biochemical assays, this compound demonstrates a clear preference for GSK3α, with reported selectivity of approximately 8- to 14-fold over GSK3β. ashpublications.orgembopress.orgmedchemexpress.com X-ray crystallography studies have confirmed that while this compound has similar interactions with the main hinge region of both isoforms, differences in the rotation of side chains lead to subtle but impactful changes in the binding pocket, underpinning its selectivity. acs.org

The functional consequence of this selectivity is significant. In cellular models, this compound effectively inhibits the kinase activity of GSK3α without affecting GSK3β activity. ashpublications.orgnih.gov This is evidenced by a dose-dependent decrease in the autophosphorylation of GSK3α at tyrosine 279, with no corresponding effect on the phosphorylation of GSK3β at tyrosine 216. ashpublications.orgmedchemexpress.com Crucially, this selective inhibition of GSK3α by this compound does not lead to the stabilization of β-catenin, thereby decoupling the desired kinase inhibition from the potentially problematic activation of the Wnt pathway. nih.govnih.govaxonmedchem.com Research in acute myeloid leukemia (AML) cells shows that this compound induces differentiation and impairs the ability of cancer cells to form colonies, highlighting the therapeutic potential of this isoform-selective approach. ashpublications.orgnih.govresearchgate.net

Research Findings: this compound Inhibitory Activity

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

TargetThis compound IC₅₀ (nM)Selectivity (Fold)Reference
GSK3α45 - 66~8 - 14 ashpublications.orgembopress.orgmedchemexpress.comselleckchem.comcaymanchem.com
GSK3β350 - 515

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O B2589819 BRD0705

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKLQXXBRWCYMA-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Brd0705: a Gsk3α Selective Inhibitor

Discovery and Design Strategy

The development of BRD0705 was driven by the need for chemical tools to distinguish the functions of the two GSK3 isoforms and to explore the therapeutic potential of inhibiting GSK3α selectively. mdpi.comashpublications.org Previous ATP-competitive inhibitors often targeted both GSK3α and GSK3β due to the high similarity (95% identity in the ATP-binding domain) between the two isoforms. aacrjournals.orgnih.gov This lack of selectivity was associated with mechanism-based toxicities, particularly concerning β-catenin stabilization. nih.govaacrjournals.orgnih.gov

Structure-Based Design Approach

The design strategy for this compound exploited subtle differences in the ATP-binding domains of GSK3α and GSK3β. nih.govaacrjournals.org This structure-based approach aimed to create inhibitors that could selectively bind to one isoform over the other. nih.govaacrjournals.orgacs.org Crystallographic studies and computational predictions played a key role in this rational design process. nih.gov The crystal structure of GSK3α, although challenging to obtain, informed the design by revealing potential binding pockets and areas where substitutions could enhance selectivity. acs.orgnih.gov

Kinase Selectivity Profiling

This compound has been characterized through extensive kinase selectivity profiling to assess its inhibitory activity against both GSK3 isoforms and a broader panel of kinases. medchemexpress.comabmole.commedchemexpress.comtargetmol.comreactionbiology.com

GSK3α vs. GSK3β Selectivity

This compound demonstrates potent and increased selectivity for GSK3α compared to GSK3β. It is reported as a potent GSK3α inhibitor with an IC₅₀ of 66 nM and a K𝘥 of 4.8 μM. medchemexpress.comabmole.commedchemexpress.comtargetmol.com The compound shows approximately 8-fold selectivity for GSK3α over GSK3β, with an IC₅₀ for GSK3β reported as 515 nM. medchemexpress.comabmole.commedchemexpress.comtargetmol.com This selectivity profile allows for the inhibition of GSK3α activity without significantly affecting GSK3β at relevant concentrations. ashpublications.orgaacrjournals.org Studies in AML cell lines and primary patient samples have validated this isoform-selectivity, showing that this compound treatment leads to a dose- and time-dependent decrease in GSK3α phosphorylation (Tyr279) without affecting GSK3β phosphorylation (Tyr216). ashpublications.orgtargetmol.com Importantly, this selective inhibition of GSK3α by this compound does not induce β-catenin stabilization, a common concern with dual GSK3 inhibitors. ashpublications.orgnih.govaacrjournals.org

Here is a table summarizing the inhibitory potency of this compound against GSK3α and GSK3β:

TargetIC₅₀ (nM)K𝘥 (μM)Selectivity (vs GSK3α)
GSK3α664.81-fold
GSK3β515-~8-fold

Off-Target Kinase Activity (e.g., CDK Family)

The IC₅₀ values for these CDKs are in the micromolar range, significantly higher than the IC₅₀ for GSK3α. Specifically, the reported IC₅₀ values are 6.87 μM for CDK2, 9.74 μM for CDK3, and 9.20 μM for CDK5. nih.govmedchemexpress.comabmole.commedchemexpress.comtargetmol.com This translates to approximately 87-fold, 123-fold, and 116-fold selectivity for GSK3α relative to CDK2, CDK3, and CDK5, respectively. nih.govmedchemexpress.comabmole.commedchemexpress.comtargetmol.com These data indicate that while there is some activity against certain CDKs at higher concentrations, this compound is substantially more potent and selective for its intended target, GSK3α.

Here is a table showing the off-target activity of this compound against selected CDK kinases:

Off-Target KinaseIC₅₀ (μM)Selectivity (vs GSK3α)
CDK26.87~87-fold
CDK39.74~123-fold
CDK59.20~116-fold

Molecular and Cellular Mechanisms of Action of Brd0705

Impact on GSK3α Kinase Activity

BRD0705 functions by inhibiting the kinase activity of GSK3α. selleckchem.comnih.govaacrjournals.orgnih.gov This inhibition has been observed in various cell lines, including U937 cells, in a time- and concentration-dependent manner. medchemexpress.comtargetmol.comabmole.com The compound binds at the ATP binding pocket of GSK3α. acs.org

Inhibition of GSK3α Tyr279 Phosphorylation

A key aspect of this compound's mechanism is its ability to impair the autophosphorylation of GSK3α at Tyrosine 279 (Tyr279). medchemexpress.comtargetmol.comabmole.comashpublications.orgnih.gov Phosphorylation at this site is considered a surrogate marker for GSK3α enzymatic activity and is reflective of proximal-based substrate inhibition. nih.gov Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in Tyr279 GSK3α phosphorylation. ashpublications.org Importantly, this compound does not affect the phosphorylation of GSK3β at Tyr216, highlighting its paralog selectivity. medchemexpress.comtargetmol.comabmole.comashpublications.orgnih.gov

Downstream Substrate Modulation

Inhibition of GSK3α by this compound leads to altered phosphorylation of its downstream substrates.

Glycogen (B147801) Synthase Phosphorylation

Glycogen synthase is a known direct target of GSK3. nih.gov Treatment with this compound has been shown to decrease the phosphorylation of glycogen synthase. nih.gov Specifically, a decrease in the phosphorylation of glycogen synthase at Serine 641 (S641) has been observed in U937 cells treated with this compound. nih.gov

Collapsin Response Mediator Protein 2 (CRMP2) Phosphorylation

GSK3 is involved in the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) at sites including Thr 509, Thr 514, and Ser 518. mdpi.com Phosphorylation of CRMP2 by GSK3 is implicated in various neuronal processes. mdpi.com While GSK3β appears to have a dominant role in phosphorylating CRMP2 at these sites, studies using selective inhibitors like this compound and BRD3731 (a GSK3β inhibitor) have investigated the impact of paralog-selective inhibition on CRMP2 phosphorylation. mdpi.comnih.gov Treatment with this compound has been shown to decrease CRMP2 phosphorylation. nih.gov

Wnt/β-catenin Pathway Regulation

The Wnt/β-catenin pathway is a key signaling route often regulated by GSK3. nih.govnih.govrcsb.org However, this compound exhibits a distinct effect on this pathway compared to non-selective GSK3 inhibitors. nih.govaacrjournals.orgnih.govaxonmedchem.com

Absence of β-catenin Stabilization or Nuclear Translocation

A crucial characteristic of this compound is that it does not induce β-catenin stabilization or nuclear translocation. medchemexpress.comselleckchem.comashpublications.orgnih.govaacrjournals.orgnih.govacs.orgrcsb.orgaxonmedchem.combiorxiv.orgnih.gov This is a significant distinction from dual GSK3α/β inhibitors, which typically lead to β-catenin accumulation and activation of Wnt target genes. ashpublications.orgnih.govnih.govrcsb.orgaxonmedchem.comnih.govrcsb.org Studies using β-catenin dependent TCF/LEF luciferase reporter assays have confirmed the absence of β-catenin induced target activation after treatment with this compound in AML cell lines. medchemexpress.comnih.gov Immunofluorescence staining has also demonstrated the absence of nuclear β-catenin accumulation after selective inhibition with this compound. ashpublications.orgnih.gov This lack of β-catenin stabilization is observed even at concentrations of this compound that are efficacious in inhibiting GSK3α and achieving desired cellular effects. nih.govacs.orgaxonmedchem.comnih.gov The ability of this compound to decouple GSK3α kinase inhibitory effects from Wnt/β-catenin pathway activation is considered important for mitigating potential mechanism-based toxicities associated with β-catenin stabilization. nih.gov

Table 1: GSK3α and GSK3β Inhibition by this compound

KinaseIC50 (nM)Kd (μM)Selectivity vs GSK3α
GSK3α66 medchemexpress.comselleckchem.comtargetmol.comabmole.comcaymanchem.com4.8 medchemexpress.comselleckchem.comtargetmol.comabmole.comcaymanchem.com1x
GSK3β515 medchemexpress.comselleckchem.comtargetmol.comabmole.comcaymanchem.com-~8-fold medchemexpress.comselleckchem.comtargetmol.comabmole.comcaymanchem.comashpublications.org

Table 2: Effect of this compound on GSK3α Phosphorylation and β-catenin Localization

TargetEffect of this compound TreatmentObservation in Studies
GSK3α Tyr279 PhosphorylationImpaired/Decreased medchemexpress.comtargetmol.comabmole.comashpublications.orgnih.govTime- and concentration-dependent decrease observed in U937 cells. medchemexpress.comtargetmol.comabmole.comashpublications.org
GSK3β Tyr216 PhosphorylationNo effect medchemexpress.comtargetmol.comabmole.comashpublications.orgnih.govObserved in U937 cells. medchemexpress.comtargetmol.comabmole.comashpublications.org
β-catenin StabilizationAbsent medchemexpress.comselleckchem.comashpublications.orgnih.govaacrjournals.orgnih.govacs.orgrcsb.orgaxonmedchem.combiorxiv.orgnih.govNo increase in total β-catenin protein levels. ashpublications.org
β-catenin Nuclear TranslocationAbsent medchemexpress.comselleckchem.comashpublications.orgnih.govnih.govacs.orgrcsb.orgaxonmedchem.combiorxiv.orgnih.govConfirmed by immunofluorescence and reporter assays. medchemexpress.comashpublications.orgnih.gov

Table 3: Effect of this compound on Downstream Substrate Phosphorylation

SubstrateEffect of this compound TreatmentObservation in Studies
Glycogen SynthaseDecreased PhosphorylationDecrease at Serine 641 observed. nih.gov
CRMP2Decreased PhosphorylationObserved in cell-based assays. nih.gov

Decoupling of GSK3α Inhibition from Wnt/β-catenin Activation

A significant finding regarding this compound is its ability to inhibit GSK3α kinase function without inducing the stabilization of β-catenin. nih.govresearchgate.netnih.govselleckchem.comaacrjournals.orgashpublications.orgbiorxiv.org This is a crucial distinction from dual GSK3α/β inhibitors, which typically lead to β-catenin accumulation and activation of the Wnt/β-catenin pathway. nih.govresearchgate.netnih.govaacrjournals.orgacs.org Stabilization and overexpression of β-catenin are associated with various cancers, and the mechanism-based toxicities arising from dual GSK3 inhibition have been a concern in the clinical translation of this target class, particularly in cancer therapy. nih.govresearchgate.netnih.gov

This compound treatment does not result in increased total β-catenin protein levels or its nuclear localization in AML cells. selleckchem.commedchemexpress.comashpublications.org Furthermore, using a β-catenin dependent TCF/LEF luciferase reporter assay, studies have shown the absence of β-catenin induced target activation following treatment with this compound in AML cell lines. medchemexpress.com This indicates that this compound successfully decouples GSK3α kinase inhibitory effects from Wnt/β-catenin pathway activation, mitigating a potential mechanism-based toxicity. nih.gov

Beyond AML, this compound has also been shown to preserve the stemness of embryonic stem cells (ESCs) in a β-catenin-independent manner. biorxiv.orgbiorxiv.org This suggests that selective inhibition of GSK3α may regulate stem cell maintenance through signaling pathways distinct from the canonical Wnt/β-catenin pathway. biorxiv.org Transcriptional profiling using RNA sequencing has revealed that this compound induces differentiation transcriptional programs and downregulates stemness gene signatures without concurrently increasing the β-catenin transcriptional signature. aacrjournals.org

Other Signaling Pathway Interactions

GSK3 is a multifunctional kinase involved in regulating numerous cellular processes and interacts with various signaling pathways, including the PI3K/Akt, Wnt/β-catenin, NF-κB, MAPK, and ERK1/2 pathways. researchgate.netnih.gov Research on this compound has explored its interactions with some of these pathways, particularly in the context of its therapeutic potential and biological effects.

ERK1/2 Pathway

Studies investigating this compound in mouse models of Fragile X Syndrome (FXS) have provided insights into its interaction with the ERK1/2 pathway. nih.govbiorxiv.orgmit.edu The mGluR5-ERK1/2 pathway is known to connect the activation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) to increased synaptic protein synthesis. nih.govbiorxiv.org

While this compound has been shown to inhibit protein synthesis stimulated by mGluR5 activation, it does not appear to reduce the activation of the ERK1/2 pathway. nih.govbiorxiv.org Data from studies using hippocampal slices demonstrated comparable levels of ERK1/2 phosphorylation after mGluR5 activation in both vehicle-treated and this compound-treated slices. nih.gov This suggests that this compound acts downstream of ERK1/2 in the signaling cascade that regulates FMRP-dependent protein synthesis. nih.gov This is in contrast to mGluR5 negative allosteric modulators (NAMs), which have been shown to reduce ERK1/2 pathway activation. nih.gov

Akt-mTOR Pathway

The PI3K/Akt/mTOR pathway is recognized for its role in regulating GSK3 activity, primarily through the inhibitory phosphorylation of GSK3 at specific serine residues (Ser21 in GSK3α and Ser9 in GSK3β). nih.gov While this compound is often categorized under the PI3K/Akt/mTOR signaling pathway in chemical databases, indicating a known regulatory link between these pathways and GSK3, detailed research findings specifically on this compound's direct effects on Akt or mTOR phosphorylation or activity are not extensively detailed in the provided search results. adooq.comselleckchem.commedchemexpress.comglpbio.commedchemexpress.eu

One study, in the context of examining mGluR5 activation in hippocampal slices and the effects of this compound, noted that no stimulation of the Akt-mTOR pathway was observed after mGluR5 activation. nih.gov However, this observation pertains to the effect of mGluR5 activation itself rather than a direct effect of this compound on the Akt-mTOR pathway. The involvement of GSK3 in cancer development through interactions with pathways like PI3K/Akt and ERK1/2 is acknowledged, but specific data on how this compound modulates the Akt-mTOR pathway directly is limited in the available information. researchgate.netnih.gov

Table 1: Selectivity of this compound for GSK3 Paralogs

TargetIC50 (nM)Kd (μM)Selectivity Ratio (GSK3β/GSK3α)
GSK3α66 biomol.comselleckchem.comcenmed.comtargetmol.commedchemexpress.comglpbio.com4.8 selleckchem.comcenmed.comtargetmol.commedchemexpress.comglpbio.com-
GSK3β515 biomol.comselleckchem.comcenmed.comtargetmol.commedchemexpress.comglpbio.com-~8-fold biomol.comselleckchem.comcenmed.comtargetmol.commedchemexpress.comglpbio.com

Table 2: Effect of this compound on GSK3 Phosphorylation in U937 Cells

TreatmentGSK3α Tyr279 PhosphorylationGSK3β Tyr216 Phosphorylation
This compound (10-40 μM)Impaired (time- and concentration-dependent) biomol.comtargetmol.commedchemexpress.comashpublications.orgUnaffected biomol.comtargetmol.commedchemexpress.comashpublications.org

Table 3: Effect of this compound on β-catenin in AML Cells

Assay TypeObservation
Western Blot (Total β-catenin protein)No increase nih.govselleckchem.commedchemexpress.comashpublications.org
Immunofluorescence (Nuclear localization)No nuclear localization selleckchem.comashpublications.org
TCF/LEF Luciferase Reporter AssayAbsence of β-catenin induced target activation medchemexpress.com

Biological Activities and Therapeutic Potential of Brd0705 in Disease Models

Acute Myeloid Leukemia (AML)

Research into BRD0705 has primarily focused on its effects in AML, a hematological malignancy characterized by the accumulation of immature myeloid blasts in the bone marrow and peripheral blood. This compound has shown promising effects in AML cell lines and primary patient samples cenmed.comresearchgate.netguidetomalariapharmacology.orgfluoroprobe.comresearchgate.netnih.gov.

Induction of Myeloid Differentiation

A key finding regarding this compound is its capacity to induce myeloid differentiation in AML cells. This is a critical therapeutic goal in AML, aiming to push the immature leukemic blasts towards a more mature, non-proliferative state nih.gov. This compound has been shown to effectively promote this differentiation process cenmed.comresearchgate.netguidetomalariapharmacology.orgfluoroprobe.comresearchgate.netnih.gov.

Treatment with this compound leads to observable morphological changes in AML cells consistent with differentiation. Furthermore, it induces changes in the expression of key cell surface markers associated with myeloid maturation. Studies using flow cytometry have demonstrated that this compound treatment increases the expression of differentiation markers such as CD11b, CD11c, and CD14 researchgate.netguidetomalariapharmacology.orgresearchgate.net. Concurrently, a decrease in the expression of the immature marker CD117 has been observed researchgate.netguidetomalariapharmacology.orgresearchgate.net. These changes in surface marker profiles provide evidence of this compound's ability to drive AML cells towards a more differentiated state.

Table 1: Effect of this compound on Myeloid Differentiation Markers

Surface MarkerEffect of this compound TreatmentReference
CD11bIncreased expression researchgate.netguidetomalariapharmacology.orgresearchgate.net
CD11cIncreased expression researchgate.netguidetomalariapharmacology.orgresearchgate.net
CD14Increased expression researchgate.netguidetomalariapharmacology.orgresearchgate.net
CD117Decreased expression researchgate.netguidetomalariapharmacology.orgresearchgate.net

Beyond surface marker changes, this compound influences the underlying transcriptional landscape of AML cells to promote differentiation. RNA sequencing analysis has revealed that this compound treatment induces the expression of transcriptional programs associated with differentiation cenmed.comuni.lu. This indicates that the compound actively rewires gene expression to favor a more mature myeloid phenotype cenmed.comuni.lu.

Impairment of Colony Formation

A hallmark of leukemic cells is their uncontrolled proliferation and ability to form colonies in vitro. This compound has been shown to significantly impair the colony-forming ability of AML cells cenmed.comnih.govresearchgate.netguidetomalariapharmacology.orgfluoroprobe.comresearchgate.netnih.govguidetopharmacology.org. This effect is observed in various AML cell lines and primary patient samples cenmed.comnih.govresearchgate.netguidetomalariapharmacology.orgresearchgate.netnih.govguidetopharmacology.org. The reduction in colony formation capacity highlights this compound's potential to inhibit the growth and propagation of leukemic blasts cenmed.comnih.govresearchgate.netguidetomalariapharmacology.orgfluoroprobe.comresearchgate.netnih.govguidetopharmacology.org.

Table 2: Effect of this compound on AML Colony Formation

Cell Type/ModelEffect of this compound TreatmentReference
AML cell linesImpaired colony formation (concentration-dependent in tested cell lines) cenmed.comnih.govresearchgate.netguidetomalariapharmacology.orgresearchgate.netnih.govguidetopharmacology.org
Primary AML patient samplesImpaired colony formation cenmed.comresearchgate.netguidetomalariapharmacology.orgresearchgate.netnih.govguidetopharmacology.org

Reduction of Stemness Gene Signatures

Leukemia stem cells are considered to be responsible for initiating and maintaining the disease. These cells often exhibit distinct gene expression signatures associated with "stemness." Studies have shown that this compound treatment leads to a reduction in these stemness gene signatures in AML cells cenmed.comuni.lufluoroprobe.comnih.govguidetopharmacology.org. This suggests that this compound may target the leukemia stem cell population or reduce their stem-like properties, contributing to its therapeutic potential cenmed.comuni.lufluoroprobe.comnih.govguidetopharmacology.org.

Cell Cycle Arrest (G2/M)

In addition to inducing differentiation and impairing colony formation, this compound has been observed to induce cell cycle arrest in AML cells researchgate.netguidetomalariapharmacology.orgresearchgate.net. Specifically, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle researchgate.netguidetomalariapharmacology.orgresearchgate.net. This arrest prevents leukemic cells from progressing through the cell cycle and dividing, further contributing to the inhibition of their proliferation researchgate.netguidetomalariapharmacology.orgresearchgate.net.

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Cycle PhaseEffect of this compound TreatmentReference
G2/MAccumulation of cells researchgate.netguidetomalariapharmacology.orgresearchgate.net

Absence of Effect on Normal Hematopoietic Cells

Studies have indicated that this compound demonstrates a favorable selectivity profile by not significantly affecting normal hematopoietic cells. This compound induces myeloid differentiation and impairs colony formation in AML cells, while no apparent effect is observed on normal hematopoietic cells. selleckchem.comnih.govnih.govresearchgate.netaxonmedchem.comresearchgate.netmdpi.comresearchgate.netresearchgate.net This suggests a potential therapeutic window where leukemic cells are targeted without causing significant damage to healthy blood cells.

In Vivo Efficacy in AML Mouse Models

This compound has shown efficacy in preclinical models of acute myeloid leukemia. selleckchem.commedchemexpress.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netslideplayer.com

Impairment of Leukemia Initiation

Treatment with this compound has been shown to impair leukemia initiation in AML mouse models. medchemexpress.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net This suggests that the compound may interfere with the early stages of leukemia development or progression.

Prolongation of Survival

In addition to impairing leukemia initiation, this compound treatment has been associated with prolonged survival in AML mouse models. selleckchem.commedchemexpress.comnih.govnih.govresearchgate.netaxonmedchem.comresearchgate.netresearchgate.netresearchgate.netslideplayer.com Studies using Kaplan-Meier curves in mouse models, such as those involving MLL-AF9 AML cells, have illustrated this effect, with statistically significant improvements in survival observed in this compound-treated groups compared to control groups. slideplayer.com

Synergistic Effects with Asparaginase (B612624) in Drug-Resistant Leukemias

Research has explored the potential for this compound to act synergistically with other therapeutic agents, particularly asparaginase, in treating drug-resistant leukemias. Studies using asparaginase-resistant T-ALL patient-derived xenografts in mice demonstrated that while asparaginase monotherapy had limited effect, the combination of asparaginase and this compound was highly efficacious and well-tolerated. biorxiv.orgnih.gov This synergistic effect appears to be linked to this compound's ability to exacerbate asparaginase-induced depletion of asparagine in these cells. nih.gov

Fragile X Syndrome (FXS)

This compound has also been investigated for its potential in addressing the pathophysiology of Fragile X Syndrome, a genetic disorder associated with intellectual disability and autism. medchemexpress.comresearchgate.netaxonmedchem.comnih.govresearchgate.netcenmed.comencyclopedia.pubmdpi.comresearchgate.netfrontiersin.orgscispace.com

Correction of Pathophysiology

Studies in the Fmr1−/y mouse model, a model for FXS, have indicated that selective inhibition of GSK3α by this compound can correct several aspects of FXS pathophysiology. nih.govresearchgate.netencyclopedia.pubmdpi.comresearchgate.netscispace.com This includes the reduction of exaggerated basal protein synthesis in the hippocampus, a reproducible phenotype in this mouse model. nih.govencyclopedia.pubmdpi.com Furthermore, this compound has been shown to correct cortical hyperexcitability, another robust FXS phenotype observed in the cerebral cortex of Fmr1−/y mice. nih.gov Unlike this compound, the GSK3β-selective compound BRD3731 was reported to be ineffective in ameliorating these FXS phenotypes in the mouse model, suggesting a specific role for GSK3α inhibition in these effects. nih.govresearchgate.netencyclopedia.pubmdpi.com this compound has also been reported to correct susceptibility to audiogenic seizures and reverse learning and memory deficits in a Fragile X mouse model. researchgate.netresearchgate.net

Inhibition of mGluR-stimulated Protein Synthesis

This compound has been shown to inhibit mGluR-stimulated increases in protein synthesis. nih.gov This effect is observed downstream of ERK1/2 activation. nih.gov In hippocampal slices from Fmr1−/y mice, a model for Fragile X syndrome, this compound corrected the elevated protein synthesis levels. nih.gov This correction of excessive protein synthesis was not observed with a selective GSK3β inhibitor. nih.gov In wild-type mice, this compound also blocked the stimulation of protein synthesis induced by mGluR5 activation with CDPPB. nih.gov

Table 1: Effect of this compound on Protein Synthesis in Mouse Hippocampal Slices

GenotypeTreatmentProtein Synthesis Level (Relative to WT Vehicle)
Wild-typeVehicleBaseline
Wild-typeCDPPBIncreased
Wild-typeCDPPB + this compoundBlocked Increase
Fmr1−/yVehicleIncreased
Fmr1−/yThis compoundReduced to Wild-type Levels
Fmr1−/yBRD3731No Effect

Data synthesized from search result nih.gov. BRD3731 is a GSK3β selective inhibitor.

Amelioration of Audiogenic Seizures

This compound has demonstrated the ability to ameliorate susceptibility to audiogenic seizures (AGS) in Fmr1−/y mice. nih.govnih.govresearchgate.netfrontiersin.org Acute administration of this compound reduced the incidence of AGS in these mice. nih.gov This effect was specific to GSK3α inhibition, as the GSK3β inhibitor BRD3731 did not reduce AGS incidence. nih.gov Notably, chronic administration of this compound did not result in the development of tolerance to its anti-seizure effect, unlike some mGluR5 negative allosteric modulators (NAMs) which can lose efficacy after repeated dosing. nih.gov However, inhibiting GSK3α with this compound did not overcome the audiogenic seizure treatment resistance induced by chronic treatment with the mGluR5 NAM CTEP. researchgate.netresearchgate.net

Table 2: Effect of this compound on Audiogenic Seizure Incidence in Fmr1−/y Mice

GenotypeTreatmentAGS Incidence
Fmr1−/yVehicle (Acute)Enhanced
Fmr1−/yThis compound (Acute)Reduced
Fmr1−/yBRD3731 (Acute)No Reduction
Fmr1−/yThis compound (Chronic, 5 doses over 5 days)Reduced
Fmr1−/yCTEP (Chronic, 3 doses over 5 days) + VehicleNo Reduction
Fmr1−/yCTEP (Chronic, 3 doses over 5 days) + this compoundNo Effect

Data synthesized from search results nih.govresearchgate.netresearchgate.net.

Correction of Memory Deficits

Inhibition of GSK3α by this compound has been shown to correct deficits in learning and memory in Fmr1−/y mice. nih.govnih.govacs.org Fmr1−/y mice chronically treated with this compound exhibited normal memory acquisition and extinction in an inhibitory avoidance learning task, performing indistinguishably from wild-type mice. nih.gov

Distinction from mGluR5 Modulators (e.g., lack of hyperlocomotion, resistance)

This compound, a GSK3α selective inhibitor, shows distinctions from mGluR5 modulators in its behavioral effects and the development of tolerance. Unlike some mGluR5 inhibitors, treatment with this compound did not lead to enhanced psychotomimetic-induced hyperlocomotion. nih.govfragilexnewstoday.comfrontiersin.org Furthermore, chronic administration of this compound did not result in the development of tolerance in ameliorating audiogenic seizures in Fmr1−/y mice, a problem observed with some mGluR5 NAMs like CTEP. nih.govresearchgate.netfrontiersin.org However, this compound did not overcome the resistance to AGS treatment induced by chronic CTEP, suggesting that the mechanism of resistance to mGluR5 NAMs might occur downstream of GSK3α but upstream of protein synthesis. researchgate.netresearchgate.net

CTNNB1 Syndrome

CTNNB1 syndrome is a neurodevelopmental disorder caused by heterozygous loss-of-function variants in the CTNNB1 gene, leading to β-catenin haploinsufficiency. google.comnih.govembopress.orgbioworld.comctnnb1-foundation.org This results in intellectual disabilities, motor and speech delays, and other neurological symptoms. google.comnih.govctnnb1-foundation.orggoogleapis.com

Correction of Molecular and Functional Changes in Mouse Brain

Studies using a Ctnnb1 germline heterozygous mouse model, which mimics key features of human CTNNB1 syndrome, have investigated the effects of GSK3 inhibitors, including this compound. nih.govembopress.orgbioworld.comembopress.orgresearchgate.net These mice exhibit decreases in brain β-catenin levels, reduced association of β-catenin with N-cadherin, decreased Wnt target gene expression, and altered levels of Na/K ATPases. nih.govembopress.orgembopress.orgresearchgate.net While a highly selective dual inhibitor of GSK3α,β (BRD0320) significantly normalized these molecular changes and improved hippocampal neuron functional properties, the GSK3α selective inhibitor this compound alone was not as effective at correcting the cognitive and motor disabilities in this model, suggesting that combined inhibition of both GSK3 isoforms might be required for optimal therapeutic effect in CTNNB1 syndrome. google.comnih.govembopress.orgbioworld.comembopress.org

Normalization of Cognitive and Motor Phenotypes

In the Ctnnb1 heterozygous mouse model, treatment with a GSK3α,β dual inhibitor corrected cognitive and motor deficits. nih.govbioworld.comembopress.org However, the GSK3α selective inhibitor this compound showed only a slight, non-significant trend toward improvements in learning and muscle grip strength in this model. google.comgoogleapis.comembopress.org This suggests that inhibiting GSK3α alone with this compound may not be sufficient to fully normalize the cognitive and motor phenotypes associated with CTNNB1 syndrome in this mouse model, and that inhibition of both GSK3α and GSK3β may be necessary. google.combioworld.comembopress.org

Table 3: Effect of GSK3 Inhibitors on Cognitive and Motor Phenotypes in Ctnnb1 Heterozygous Mice

Mouse ModelTreatmentCognitive DeficitsMotor Deficits
Ctnnb1 HeterozygousVehiclePresentPresent
Ctnnb1 HeterozygousThis compound (GSK3α selective)Slight/Not significant trend toward improvement google.comgoogleapis.comembopress.orgSlight/Not significant trend toward improvement google.comgoogleapis.com
Ctnnb1 HeterozygousBRD3731 (GSK3β selective)Not corrected embopress.orgNot specified
Ctnnb1 HeterozygousBRD0320 (GSK3α,β dual)Corrected nih.govbioworld.comembopress.orgCorrected google.comnih.govbioworld.com

Impact on β-catenin Levels in Mouse Brain and Skeletal Muscle

Studies in a mouse model of CTNNB1 syndrome, a disorder caused by CTNNB1 gene variants leading to reduced β-catenin levels, have explored the effect of GSK3 inhibitors, including this compound, on β-catenin levels. CTNNB1 encodes β-catenin, a protein crucial for brain function through its roles in synaptic adhesion and Wnt signaling. nih.gov Ctnnb1 heterozygous mice exhibit decreased β-catenin in the brain and skeletal muscle. nih.govnih.govgoogle.com While the dual GSK3α/β inhibitor BRD0320 was shown to increase reduced β-catenin levels in the skeletal muscle of these mice to near wild-type levels, the specific impact of the α-selective inhibitor this compound on β-catenin levels in mouse brain and skeletal muscle in this model is not explicitly detailed as normalizing these levels in the provided search results, unlike the dual inhibitor. nih.gov However, this compound, as a selective GSK3α inhibitor, does not stabilize β-catenin in AML cells, distinguishing its mechanism from dual GSK3 inhibitors. aacrjournals.orgnih.gov

Effects on Hippocampal Neuron Functional Properties and Excitability

In the context of CTNNB1 syndrome mouse models, alterations in hippocampal neuron functional properties and excitability have been observed. nih.govnih.gov Specifically, hippocampal dentate gyrus granule cells in β-catenin heterozygous mice show a more depolarized resting membrane potential compared to controls. nih.gov These mice also display altered levels of Na/K ATPases, which are known to influence neuronal functional properties and excitability, including resting membrane potential, action potential waveform, and afterhyperpolarization. nih.gov While the study identifies a selective GSK3α/β inhibitor that normalizes these hippocampal neuron phenotypes, the specific effects of this compound alone on hippocampal neuron functional properties and excitability in this model are not clearly delineated as providing this normalization in the provided text. nih.govnih.gov Research on Fragile X syndrome mouse models, where GSK3α is overactive in the hippocampus, has shown that this compound corrected hyperexcitability in visual cortex slices and reversed elevated protein synthesis in hippocampal slices. researchgate.net

Stem Cell Biology

This compound has been identified as a compound that supports the self-renewal of various stem cell types, often through a mechanism independent of β-catenin signaling. biorxiv.orgresearchgate.netnih.govsciencecast.orgresearchgate.netcolab.ws

Promotion of Self-Renewal in Embryonic Stem Cells (ESCs) and Epiblast Stem Cells (EpiSCs)

Selective inhibition of GSK3α with this compound supports the long-term self-renewal of mouse embryonic stem cells (ESCs) and epiblast stem cells (EpiSCs). biorxiv.orgresearchgate.netnih.govsciencecast.orgresearchgate.netcolab.ws In screening studies, this compound was found to be effective in sustaining ESC self-renewal even in the absence of typical culture supplements like 2i/LIF. biorxiv.orgresearchgate.net When combined with the tankyrase inhibitor IWR1, this compound broadly supports the maintenance of diverse pluripotent stem cell states, including ESCs, EpiSCs, and formative pluripotent stem cells. biorxiv.orgresearchgate.netnih.govsciencecast.orgresearchgate.net This combination also enables the stable co-culture of naive ESCs and primed EpiSCs while preserving their distinct identities. biorxiv.orgresearchgate.netnih.govsciencecast.org

β-catenin-Independent Mechanism of Stemness Preservation

Crucially, this compound supports stem cell self-renewal independent of β-catenin signaling. biorxiv.orgresearchgate.netnih.govsciencecast.orgresearchgate.netcolab.ws Unlike pan-GSK3 inhibitors that promote self-renewal through WNT/β-catenin activation, this compound maintains its ability to promote self-renewal in ESCs even when β-catenin is absent. biorxiv.org this compound does not regulate the phosphorylation of β-catenin in ESCs, indicating a distinct downstream signaling mechanism from canonical WNT/β-catenin pathways. biorxiv.org This β-catenin-independent mechanism suggests that GSK3α may regulate stem cell maintenance through a novel pathway. biorxiv.org

Support of Neural Stem Cell Self-Renewal

Beyond pluripotent stem cells, this compound also supports the maintenance of neural stem cells (NSCs). biorxiv.orgresearchgate.netnih.govsciencecast.orgresearchgate.netcolab.ws This further highlights the broad impact of selective GSK3α inhibition on the self-renewal capacity of different stem cell populations.

Pharmacological and Preclinical Research Aspects

Pharmacokinetic Profile

Studies have indicated that BRD0705 possesses favorable pharmacokinetic properties. ashpublications.orgresearchgate.net Notably, it has been shown to be orally active. medchemexpress.com In mouse models, this compound was administered via oral gavage in various studies. nih.gov For instance, in an MLL-AF9 syngeneic mouse model, this compound was given at 30 mg/kg twice daily by oral gavage. nih.gov In orthotopic HL-60 xenograft AML models, it was administered at 15 or 30 mg/kg once daily via oral gavage. nih.gov These findings support the potential for oral administration of this compound.

In Vivo Tolerability and Safety

This compound has demonstrated a favorable tolerability profile in preclinical in vivo studies. In mice treated with 15 and 30 mg/kg, this compound showed favorable tolerability. nih.gov Specifically, in orthotopic HL-60 xenograft AML models treated with 15 or 30 mg/kg by oral gavage once a day, no major weight loss and no significant blood toxicities were observed. nih.gov this compound was reported to be well tolerated without any observed adverse events in C57BL/6 mice with repeated dosing. ashpublications.orgresearchgate.net The selective inhibition of GSK3α by this compound, without inducing β-catenin stabilization, is thought to mitigate potential mechanism-based toxicities associated with dual GSK3α/β inhibition. nih.govresearchgate.net

Evaluation in Orthotopic and Syngeneic Mouse Models

This compound has been evaluated in both orthotopic and syngeneic mouse models, particularly in the context of AML. Syngeneic models involve implanting tumor tissue of the same genetic background into a mouse with an intact immune system, making them relevant for studying immunotherapies and the tumor microenvironment. criver.comcrownbio.com Orthotopic models involve implanting tumors into the organ of origin, mimicking the natural disease progression and tumor microenvironment. criver.comreactionbiology.com

Potential Biomarkers for On-Target Activity

Identifying biomarkers for on-target activity is crucial for assessing the pharmacological effects of a compound. GSK3 inhibition has been shown to decrease glycogen (B147801) synthase phosphorylation, leading to increased cellular glycogen content. nih.gov Glycogen accumulation, measured by PAS staining and quantitative methods, has been validated as an on-target effect of GSK3α inhibition after this compound treatment in vitro in AML cell lines, including HL-60. nih.gov Furthermore, increased glycogen content was confirmed in peripheral mononuclear cells obtained from this compound-treated mice compared to vehicle-treated mice. nih.gov This suggests that glycogen measure can serve as a potential biomarker of this compound on-target activity in future studies. nih.gov this compound's functional selectivity in targeting endogenous GSK3α kinase activity in cell-based systems, including patient-derived AML cells, translated to proximal substrates such as GSK3α, glycogen synthase, and β-catenin. nih.gov this compound impaired GSK3α Tyr279 phosphorylation in a time- and concentration-dependent manner without affecting GSK3β Tyr216 phosphorylation, and a decrease in the phosphorylation of glycogen synthase was observed. nih.gov

Table: Preclinical Efficacy of this compound in AML Mouse Models

Model TypeCell Line/ModelThis compound Dose & ScheduleObserved EffectCitation
Syngeneic Mouse ModelMLL-AF930 mg/kg BID, oralSignificantly improved survival, decreased leukemia burden, prolonged survival. nih.gov
Orthotopic XenograftHL-6015, 30 mg/kg QD, oralDose-dependent decrease in leukemia progression, prolonged overall survival. nih.gov
Orthotopic Mouse ModelMV4-1130 mg/kg QD, oralEvaluated for differential effects of paralog-selective inhibition. nih.gov
Xenografts and Syngeneic ModelsNot specifiedNot specifiedSuppressed AML growth, extended survival, no apparent toxicity. aacrjournals.org

Note: BID = twice daily, QD = once daily.

Table: Potential Biomarker Findings for this compound

Biomarker/MeasureContextFindingCitation
Glycogen accumulation (PAS staining, quantitative)In vitro (AML cell lines, e.g., HL-60)Validated as on-target effect of GSK3α inhibition. nih.gov
Increased glycogen contentIn vivo (mouse PBMCs)Confirmed in this compound-treated mice. nih.gov
GSK3α Tyr279 phosphorylationIn vitroImpaired in time- and concentration-dependent manner by this compound. nih.gov
GSK3β Tyr216 phosphorylationIn vitroNot affected by this compound. nih.gov
Glycogen synthase phosphorylationIn vitroDecrease observed after this compound treatment. nih.gov

Methodologies in Brd0705 Research

In Vitro Assays

In vitro assays are fundamental in characterizing the molecular mechanisms of BRD0705.

Biochemical selectivity profiling is a critical step in the early stages of drug development to determine a compound's activity against its intended target and potential off-target effects springernature.comnih.gov. Kinase activity assays, such as the microfluidic mobility shift assay, are employed to measure the inhibitory potential of compounds like this compound against a panel of kinases springernature.comnih.gov. This type of assay allows for the precise determination of inhibitory constants, such as the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 Value Selectivity vs. GSK3α
GSK3α 66 nM -
GSK3β 515 nM 8-fold
CDK2 6.87 µM 87-fold
CDK3 9.74 µM 123-fold
CDK5 9.20 µM 116-fold

Cell-based assays are crucial for understanding how this compound affects cellular processes within a more biologically relevant context.

Western blotting is a widely used technique to detect and quantify specific proteins in a sample rndsystems.combio-techne.comfujifilm.com. In the context of this compound research, this method is pivotal for assessing the phosphorylation status of key signaling proteins, which is a direct indicator of kinase activity within the cell rndsystems.combio-rad-antibodies.comnih.gov.

Treatment of U937 Acute Myeloid Leukemia (AML) cells with this compound at concentrations ranging from 10-40 μM for 2-24 hours resulted in a time- and concentration-dependent decrease in the phosphorylation of GSK3α at Tyr279 medchemexpress.com. Importantly, this effect was selective, as the phosphorylation of GSK3β at Tyr216 was not affected medchemexpress.com. The phosphorylation at these tyrosine residues is used as a surrogate for the enzymatic activity of GSK3α and GSK3β nih.gov.

In contrast to its effect on GSK3α phosphorylation, this compound did not alter the phosphorylation of β-catenin in embryonic stem cells, a downstream target of GSK3 in the canonical Wnt signaling pathway nih.gov. This finding suggests that this compound's effects on embryonic stem cell self-renewal are independent of β-catenin signaling nih.gov.

Table 2: Effect of this compound on Protein Phosphorylation

Cell Line Protein Phosphorylation Site Observed Effect
U937 (AML) GSK3α Tyr279 Decreased in a time- and concentration-dependent manner medchemexpress.com
U937 (AML) GSK3β Tyr216 No effect medchemexpress.com
ESCs β-catenin Not specified No regulation nih.gov

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell elifesciences.orgnih.govresearchgate.net. This method is particularly useful for tracking the movement of proteins between different cellular compartments, such as the cytoplasm and the nucleus, which is a key regulatory step in many signaling pathways nih.govresearchgate.net.

In the canonical Wnt signaling pathway, the inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator nih.govfrontiersin.orgyoutube.com. A significant finding from studies with this compound is that its selective inhibition of GSK3α does not lead to the stabilization or nuclear translocation of β-catenin at concentrations that are effective in AML models nih.gov. This is a crucial distinction from dual GSK3α/β inhibitors, which typically induce β-catenin-related toxicities nih.gov. In SH-SY5Y neuroblastoma cells, it was shown that combined inhibition of both GSK3 paralogs is necessary for the nuclear translocation of β-catenin acs.org.

Reporter assays are used to study the regulation of gene expression. In the context of the Wnt/β-catenin pathway, TCF/LEF luciferase reporter assays are commonly employed nih.govnih.govwindows.netbosterbio.combpsbioscience.com. These assays utilize a reporter gene, such as luciferase, under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites nih.govnih.govbpsbioscience.com. When β-catenin enters the nucleus, it binds to TCF/LEF transcription factors and activates the transcription of the luciferase gene, leading to a measurable light signal nih.govfrontiersin.org.

The colony formation assay is an in vitro method used to determine the ability of a single cell to grow into a colony, which is a measure of its self-renewal and proliferative capacity nih.govnih.govmdpi.commdpi.com. This assay is particularly relevant in cancer research to assess the effects of potential therapeutic agents on the clonogenic survival of cancer cells.

This compound has been shown to impair colony formation in a concentration-dependent manner across a panel of six AML cell lines: MOLM13, TF-1, U937, MV4-11, HL-60, and NB4 medchemexpress.com. This effect was also observed in primary patient AML samples nih.gov. Importantly, this compound did not affect the colony formation of normal hematopoietic cells, suggesting a therapeutic window for its anti-leukemic effects nih.gov. In contrast, a GSK3β-selective inhibitor, BRD3731, showed inconsistent effects, impairing colony formation in the TF-1 cell line while increasing it in the MV4-11 cell line medchemexpress.com.

Table 3: Effect of this compound on Colony Formation in AML Cell Lines

Cell Line Effect of this compound on Colony Formation
MOLM13 Impaired medchemexpress.com
TF-1 Impaired medchemexpress.com
U937 Impaired medchemexpress.com
MV4-11 Impaired medchemexpress.com
HL-60 Impaired medchemexpress.com
NB4 Impaired medchemexpress.com

Cell-Based Assays (e.g., HEK 293T, AML cell lines, SH-SY5Y)

Myeloid Differentiation Assays (e.g., May-Grunwald Giemsa staining, surface markers)

In the study of this compound's effects on acute myeloid leukemia (AML), researchers have utilized myeloid differentiation assays to observe cellular changes. Treatment of AML cell lines with this compound has been shown to induce morphological and surface marker alterations consistent with myeloid differentiation researchgate.net.

May-Grunwald Giemsa Staining: This histological staining method has been used to assess morphological changes in AML cells following treatment with this compound nih.gov.

Surface Marker Analysis: Flow cytometry has been employed to analyze the expression of cell surface markers indicative of myeloid differentiation. In a panel of AML cell lines and primary patient samples, inhibition of GSK3α by this compound led to changes in the expression of markers such as CD11b, CD11c, CD14, and CD117 researchgate.net. The treatment was observed to increase the expression of CD11b, a key marker of myeloid differentiation nih.gov.

Surface MarkerChange upon this compound TreatmentIndication
CD11bIncreaseMyeloid Differentiation
CD11cChange observedMyeloid Differentiation
CD14Change observedMonocytic Differentiation
CD117Change observedStem/Progenitor Cell Marker

Genomic and Transcriptomic Analyses

To understand the molecular mechanisms underlying the effects of this compound, researchers have performed RNA sequencing. In one study, the U937 AML cell line was treated with this compound, and subsequent RNA sequencing was conducted to profile genome-wide transcriptional programs nih.gov. The analysis revealed that selective GSK3α inhibition with this compound induced a more modest change in transcriptional programs compared to dual GSK3 inhibition nih.gov. Specifically, this compound treatment led to the upregulation of 55 genes and the downregulation of 193 genes nih.gov. Functional enrichment analysis of these differentially expressed genes showed an induction of differentiation transcriptional programs and a reduction in stemness gene signatures, without an increase in β-catenin-related signatures nih.govaacrjournals.org.

TreatmentUpregulated GenesDownregulated Genes
This compound (Selective GSK3α inhibition)55193

Gene Set Enrichment Analysis (GSEA)

To understand the functional consequences of this compound activity within cells, researchers have utilized Gene Set Enrichment Analysis (GSEA). This computational method assesses whether a predefined set of genes shows statistically significant, concordant differences between two biological states. In the context of this compound, GSEA was applied to RNA sequencing data from AML cells treated with the compound to interrogate the resulting transcriptional changes against published gene signatures nih.gov.

The analysis revealed several key insights into the effects of GSK3α inhibition by this compound:

GSK3 Inhibition Signature: GSEA confirmed that gene sets associated with GSK3 inhibition were statistically enriched among the genes downregulated by this compound treatment nih.gov.

Cellular Differentiation and Stemness: Treatment with this compound led to the induction of differentiation-related transcriptional programs while concurrently downregulating "stemness" signatures. This suggests that the compound pushes AML cells towards a more mature, differentiated state and away from a self-renewing, stem-like state nih.gov.

Pathway Selectivity: A comparative GSEA performed on transcriptional signatures induced by the non-selective GSK3α/β inhibitor, BRD0320, showed a strong induction of β-catenin signaling pathway genes. In stark contrast, treatment with this compound did not result in the enrichment of β-catenin-related gene sets, highlighting the selective nature of this compound and its ability to avoid activating the WNT/β-catenin pathway nih.gov.

These findings underscore the utility of GSEA in mapping the functional consequences of selective GSK3α inhibition and differentiating its effects from non-selective inhibition.

Molecular Signature Analysis

To precisely define the transcriptional impact of this compound, a molecular signature analysis was conducted. This involved a Comparative Marker Selection module to identify individual genes that were differentially expressed between this compound-treated and vehicle-treated conditions nih.gov.

The analysis of log2(FPKM) expression data defined the specific molecular signature of this compound based on rigorous statistical cutoffs. The this compound molecular signature consists of 193 downregulated genes and 55 upregulated genes nih.gov. These differentially expressed genes were visualized as highlighted points in volcano plots, providing a clear representation of the compound's transcriptomic impact nih.gov.

Table 1: Criteria for Defining the this compound Molecular Signature
ParameterCutoff Value
SNR Permutation p-value≤ 0.05
Benjamini-Hochberg False Discovery Rate (FDR)≤ 0.05
Absolute Fold Change [log2(FPKM)]≥ 1.5

This detailed signature provides a discrete list of genes whose expression is significantly altered by this compound, offering a focused set of targets for further investigation into the biological effects of GSK3α inhibition.

Structural Biology

The development of paralog-selective inhibitors like this compound has been significantly hampered by a lack of structural information for GSK3α. While numerous crystal structures for GSK3β were available, the absence of a GSK3α structure made rational drug design challenging. Recent breakthroughs in structural biology have overcome this hurdle, providing the first atomic-level view of how this compound interacts with its intended target acs.orgnih.gov.

X-Ray Diffraction and Crystal Structure Elucidation (e.g., GSK3α complexed with this compound)

The first crystal structure of GSK3α, both in its apo form and in a complex with this compound, was successfully determined using X-ray diffraction acs.orgnih.govresearchgate.net. This achievement was a significant step forward, providing a structural basis for the compound's selectivity and mechanism of action acs.org.

Key findings from the crystal structure of the GSK3α-BRD0705 complex include:

Binding Mode: this compound binds to the ATP active site of GSK3α acs.orgnih.gov. The compound's interaction is stabilized by three hydrogen bonds with the hinge region of the kinase acs.orgnih.gov.

Structural Comparison: An overlay of the this compound-bound GSK3α structure with GSK3β reveals similar interactions with the hinge region. However, subtle differences are present, including different sidechain rotamers that alter the shape of the binding pocket acs.orgnih.gov. These small structural distinctions are believed to be key to achieving paralog selectivity.

The elucidation of this co-crystal structure provides an invaluable template for the structure-based design of new, even more potent and selective GSK3α inhibitors acs.org.

Table 2: Summary of Structural Findings for this compound
AspectFindingReference
Target ProteinGSK3α acs.orgnih.gov
MethodologyX-Ray Crystallography acs.orgnih.gov
Binding SiteATP Active Site acs.orgnih.gov
Key InteractionsThree hydrogen bonds with the hinge region acs.orgnih.gov

Future Research Directions and Translational Implications

Further Elucidation of GSK3α-Specific Substrates and Pathways

A key area of future research involves identifying and characterizing the specific substrates and downstream signaling pathways that are uniquely regulated by GSK3α. While GSK3α and GSK3β share significant homology in their ATP binding sites, they can have distinct cellular functions and substrate preferences. mdpi.com BRD0705, as a selective GSK3α inhibitor, is a crucial tool for this endeavor. Studies have shown that this compound can maintain the self-renewal of mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs) independently of β-catenin signaling, suggesting the involvement of novel, β-catenin-independent pathways regulated by GSK3α. researchgate.netbiorxiv.org Further phosphoproteomic studies utilizing this compound are expected to reveal additional GSK3α substrate proteins that contribute to its specific cellular effects. mit.edu For example, GSK3α has been identified as a specific kinase for dynamin-2, regulating GLUT4 endocytosis in muscle cells, highlighting an isoform-specific function in membrane trafficking. rupress.org

Investigation of Asp-Glu Switch Conservation in Other Kinases

The design of this compound exploited an Asp133→Glu196 "switch" in the kinase hinge domain that differs between GSK3β and GSK3α, respectively. nih.govmdpi.com This structural difference contributes to the paralog selectivity of this compound. acs.orgnih.gov Future research can investigate whether similar Asp-Glu or other analogous amino acid differences exist in the hinge regions of other kinase paralogs and if these differences can be similarly exploited for the rational design of novel, highly selective inhibitors for those kinases. This could have broader implications for developing targeted therapies across various kinase families.

Development of Next-Generation Paralog-Selective Inhibitors

While this compound demonstrates significant selectivity for GSK3α over GSK3β (8-14-fold), there is ongoing effort to develop next-generation inhibitors with even greater potency and selectivity. acs.orgembopress.orgmedchemexpress.com Structural analysis of GSK3α, including co-crystal structures with inhibitors like this compound, provides valuable insights for the rational design of improved compounds. acs.orgnih.gov Modifications to the this compound structure have already led to the identification of novel compounds with increased cellular potency and maintained GSK3α selectivity. acs.orgnih.gov Future research will continue to refine the structural features of these inhibitors to optimize their pharmacokinetic properties, target engagement, and minimize off-target effects, paving the way for more effective and safer therapeutic agents.

Clinical Translation Potential (e.g., in AML, FXS, CTNNB1 Syndrome)

This compound and the concept of selective GSK3α inhibition hold significant clinical translation potential in several disease areas.

In Acute Myeloid Leukemia (AML), GSK3α has been identified as a therapeutic target. nih.govresearchgate.net this compound has shown promise in preclinical models by inducing myeloid differentiation and impairing colony formation in AML cells without stabilizing β-catenin, a concern with pan-GSK3 inhibitors. nih.govresearchgate.netmdpi.com this compound also impaired leukemia initiation and prolonged survival in AML mouse models. nih.govresearchgate.net These findings suggest that selective GSK3α inhibition could be a promising therapeutic approach for AML.

For Fragile X Syndrome (FXS), a neurodevelopmental disorder, selective inhibition of GSK3α with this compound has shown the ability to correct core pathophysiological features in mouse models, including excessive protein synthesis, audiogenic seizures, cortical hyperexcitability, and learning and memory deficits. fragilexnewstoday.comnih.govresearchgate.net This suggests a potential therapeutic role for this compound or similar GSK3α-selective inhibitors in FXS.

In CTNNB1 Syndrome, a rare monogenetic disorder causing cognitive and motor disabilities due to CTNNB1 gene variants, inhibition of both GSK3α and GSK3β has shown potential in preclinical mouse models to rescue cognitive phenotypes. embopress.orgnih.gov While this compound is GSK3α selective, these findings highlight the broader therapeutic relevance of modulating GSK3 activity in this syndrome and suggest that understanding the specific contributions of each paralog, potentially with tools like this compound, is important for developing effective treatments. embopress.org

Before this compound or similar selective GSK3α inhibitors can be translated to clinical use, comprehensive evaluation of their safety and the effects of chronic inhibition is crucial. fragilexnewstoday.comnih.gov While selective inhibition of GSK3α with this compound has been shown not to cause the β-catenin stabilization observed with pan-GSK3 inhibitors, which is a major safety concern, extensive preclinical studies are necessary to fully assess the long-term effects and potential toxicities of chronic GSK3α inhibition in vivo. researchgate.netfragilexnewstoday.comnih.gov

Role in Other Diseases (e.g., Neurodegeneration, Psychiatric Disorders, Alzheimer's)

GSK3, including both paralogs, has been implicated in the pathogenesis of various neurodegenerative and psychiatric disorders, including Alzheimer's disease. nih.govnih.govmdpi.com Hyperactivity of GSK3 is suggested to contribute to neurodegenerative processes and psychiatric conditions. nih.gov GSK3α, specifically, has been implicated in the proteolysis of amyloid-β precursor protein and the phosphorylation of tau protein, two key features of Alzheimer's disease. nih.gov Given the involvement of GSK3α in these pathways, further research using selective inhibitors like this compound is warranted to investigate the specific contribution of GSK3α to the progression of Alzheimer's disease and other neurodegenerative and psychiatric disorders. nih.govmdpi.com

Novel Therapeutic Strategies (e.g., in combination therapies)

This compound can also be explored in combination therapies to enhance therapeutic efficacy or overcome resistance in various diseases. For instance, in colorectal cancer models with specific WNT pathway mutations, the combination of the GSK3α inhibitor this compound with asparaginase (B612624) has shown synergistic toxicity, suggesting a potential novel therapeutic strategy. nih.govaacrjournals.orgbiorxiv.org This highlights the potential for this compound to be used in combination with existing or emerging therapies to improve outcomes.

Compound Information

Compound NamePubChem CID
This compound136064502

Data Tables

Based on the search results, a summary of the selectivity of this compound can be presented in a table:

CompoundTargetIC50 (nM)Selectivity (vs other paralog)Source
This compoundGSK3α668-14-fold selective over GSK3β embopress.orgresearchgate.netcaymanchem.com
This compoundGSK3β515- researchgate.netcaymanchem.com

Note: IC50 values may vary slightly depending on the specific assay conditions and cell types used in different studies. acs.orgnih.gov

Another table could summarize the effects of this compound in preclinical models:

Disease ModelObserved Effect of this compoundSource
Acute Myeloid Leukemia (AML)Induces myeloid differentiation, impairs colony formation, impairs leukemia initiation, prolongs survival. nih.govresearchgate.netmdpi.com
Fragile X Syndrome (FXS)Corrects excessive protein synthesis, ameliorates audiogenic seizures, reverses learning and memory deficits. fragilexnewstoday.comnih.govresearchgate.net
Colorectal Cancer (in combination)Sensitizes organoids/cells to asparaginase toxicity in specific genetic contexts. nih.govaacrjournals.orgbiorxiv.org
Mouse Embryonic Stem Cells (ESCs)Supports long-term self-renewal independent of β-catenin signaling. researchgate.netbiorxiv.org
Epiblast Stem Cells (EpiSCs)Supports long-term self-renewal. researchgate.netbiorxiv.org
Neural Stem Cells (NSCs)Supports long-term self-renewal independent of β-catenin signaling. researchgate.net
Insulin (B600854) Resistance (in mice)Improves insulin sensitivity and glucose tolerance. rupress.org

Q & A

Q. How can researchers validate the GSK3α selectivity of BRD0705 in vitro?

Methodological Answer:

  • Conduct kinase profiling assays across a panel of 300+ kinases to compare this compound’s inhibitory activity (IC50) against GSK3α (66 nM) and GSK3β (515 nM) .
  • Use Western blotting to measure phosphorylation of GSK3α at Tyr279 (a direct target engagement marker) while confirming no impact on GSK3β Tyr216 phosphorylation .
  • Include BRD5648 (a negative control with no GSK3α activity) to isolate off-target effects .

Q. What experimental controls are critical when testing this compound in acute myeloid leukemia (AML) models?

Methodological Answer:

  • Use vehicle controls (e.g., DMSO) to account for solvent effects.
  • Include BRD5648 to validate that observed effects are specific to GSK3α inhibition .
  • Employ positive controls (e.g., known GSK3 inhibitors) to benchmark efficacy .

Q. How should researchers assess this compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Measure plasma half-life and bioavailability via LC-MS/MS after oral administration in murine models.
  • Corrogate pharmacokinetic data with pharmacodynamic markers (e.g., target phosphorylation suppression over time) .

Advanced Research Questions

Q. How can discrepancies in this compound’s efficacy across AML subtypes be systematically addressed?

Methodological Answer:

  • Perform genomic profiling of AML models to identify subtype-specific mutations (e.g., FLT3-ITD vs. NPM1) that influence drug response.
  • Use dose-response curves to compare this compound’s potency in primary patient-derived xenografts (PDXs) versus cell lines .
  • Apply multivariate regression to isolate variables affecting efficacy (e.g., tumor microenvironment, drug penetration) .

Q. What statistical approaches are optimal for analyzing survival data in this compound-treated AML models?

Methodological Answer:

  • Use Kaplan-Meier survival analysis with log-rank tests to compare treated vs. control cohorts.
  • Adjust for censored data (e.g., non-leukemia-related deaths) using Cox proportional hazards models .
  • Validate findings with bootstrapping to ensure robustness in small sample sizes .

Q. How can multi-omics data elucidate this compound’s mechanism beyond GSK3α inhibition?

Methodological Answer:

  • Integrate phosphoproteomics to map downstream signaling nodes (e.g., β-catenin, mTOR) perturbed by this compound.
  • Pair with RNA-seq to identify transcriptional changes linked to apoptosis or differentiation in AML cells .
  • Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to prioritize biologically relevant networks .

Q. What strategies mitigate off-target effects in this compound studies, given its secondary activity on CDK family kinases?

Methodological Answer:

  • Use isoform-specific siRNA knockdown of CDKs to isolate contributions from GSK3α inhibition.
  • Perform thermal shift assays to confirm binding specificity to GSK3α over CDKs .
  • Design structure-activity relationship (SAR) studies to refine this compound’s chemical scaffold .

Methodological Best Practices

Q. How should researchers optimize this compound dosing regimens in vivo?

  • Conduct toxicity studies to establish maximum tolerated doses (MTDs) in immunocompetent models.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing intervals with target suppression duration .

Q. What criteria define robust experimental replication for this compound studies?

  • Report detailed synthesis protocols , including purity (>95% by HPLC), storage conditions (-20°C for powder, -80°C for solutions), and batch-to-batch variability .
  • Provide raw data for key assays (e.g., kinase inhibition, phosphorylation blots) in supplementary materials .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Perform ex vivo pharmacodynamic assays on treated tissues to confirm target engagement.
  • Evaluate drug metabolism differences (e.g., cytochrome P450 activity) between cell cultures and animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.